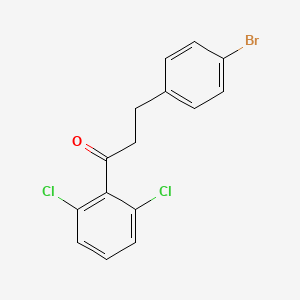
3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one
説明
3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H11BrCl2O and its molecular weight is 358.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one (CAS No. 898762-04-4) is an aromatic ketone that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure, featuring bromine and chlorine substituents on the phenyl rings, influences its reactivity and biological interactions.
- Molecular Formula : C15H11BrCl2O
- Molecular Weight : 358.06 g/mol
- Structural Characteristics : The compound consists of a carbonyl group attached to two distinct phenyl rings, which enhances its lipophilicity and potential for biological interaction.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values comparable to standard antibiotics, suggesting significant antibacterial activity.
- Biofilm Inhibition : The compound also displays the ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus, indicating potential applications in treating biofilm-associated infections.
| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 5-10 | 70 |
| Escherichia coli | 10-15 | 65 |
Anticancer Activity
The compound has been evaluated for its anticancer properties, showing promising results in various cancer cell lines.
- Cell Lines Tested : Studies have included HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
- IC50 Values : The compound exhibited IC50 values ranging from 20 to 50 μM, indicating moderate cytotoxicity against these cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, an enzyme critical for DNA replication in bacteria.
- Cytotoxic Mechanism : In cancer cells, it may induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).
Case Studies
A series of studies have been conducted to assess the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives against resistant strains of bacteria. The results indicated that derivatives similar to this compound showed enhanced activity compared to traditional antibiotics .
- Cancer Cell Line Study : Research featured in Cancer Letters highlighted the compound's ability to inhibit cell proliferation in HeLa and MCF-7 cells, suggesting a potential role in cancer therapy .
特性
IUPAC Name |
3-(4-bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-11-7-4-10(5-8-11)6-9-14(19)15-12(17)2-1-3-13(15)18/h1-5,7-8H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKWXHPGSSHXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208462 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-04-4 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















